Cas no 18640-74-9 (2-Isobutylthiazole)

2-Isobutylthiazole 化学的及び物理的性質
名前と識別子
-
- 2-Isobutylthiazole
- 2-i-butylthiazole
- 2-Isobutyl-1,3-thiazole
- FEMA 3134
- FEMA NUMBER 3134
- isobutylthiazole
- tertiary sulfonamide
- THIAZOLE,2-ISOBUTYL
- 'TOMATO LEAF' THIAZOLE
- 2-(2-Methylpropyl)-thiazole
- ''TOMATO LEAF'' THIAZOLE
- 2-(2-methylpropyl)-Thiazo
- THIAZYL 1% DPG
- THIAZOLE, 2-ISOBUTYL
- 2-Isobutylthiazole 97%
- 2-ISOBUTYLTHIAZOLE 99+%
- 2-(2-Methylpropyl)thiazole
- Thiazole, 2-isobutyl-
- Thiazole, 2-(2-methylpropyl)-
- 2-(2-methylpropyl)-1,3-thiazole
- 2-ISOBUTYL THIAZOLE
- iso-butyl thiazole
- 2-(2-Methylpropyl) thiazole
- FEMA No. 3134
- 2-iso-butylthiazole
- Thiazole, (2-methylpropyl)-
- 7N03TDY75D
- Thiazole, 2-isobutyl- (8CI)
- CMPVUVUNJQERIT-UHFFFAOYSA-N
- 2-isobutyl-thiazole
- 2-iso-butyl thiaz
- SMR000112244
- MLS001050182
-
- MDL: MFCD00005334
- インチ: 1S/C7H11NS/c1-6(2)5-7-8-3-4-9-7/h3-4,6H,5H2,1-2H3
- InChIKey: CMPVUVUNJQERIT-UHFFFAOYSA-N
- ほほえんだ: S1C([H])=C([H])N=C1C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H]
- BRN: 507823
計算された属性
- せいみつぶんしりょう: 141.06100
- どういたいしつりょう: 141.061
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 83
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- ひょうめんでんか: 0
- 互変異性体の数: 2
- トポロジー分子極性表面積: 41.1
じっけんとくせい
- 色と性状: 無色の液体で、濃厚なトマトの香りがします
- 密度みつど: 0.995 g/mL at 25 °C(lit.)
- ふってん: 180°C(lit.)
- フラッシュポイント: 華氏温度:136.4°f
摂氏度:58°c - 屈折率: n20/D 1.495(lit.)
- PSA: 41.13000
- LogP: 2.34160
- FEMA: 3134
- ようかいせい: 自信がない
2-Isobutylthiazole セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H226-H315-H319
- 警告文: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- 危険物輸送番号:UN 1993 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36-S37/39
- RTECS番号:XJ5103412
-
危険物標識:
- 危険レベル:3
- 包装グループ:III
- ちょぞうじょうけん:Inert atmosphere,Room Temperature(BD10069)
- 包装等級:III
- セキュリティ用語:3
- 包装カテゴリ:III
- リスク用語:R36/37/38
- 危険レベル:3
- TSCA:Yes
2-Isobutylthiazole 税関データ
- 税関コード:2934100090
- 税関データ:
中国税関コード:
2934100090概要:
2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%
2-Isobutylthiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Oakwood | 009620-1g |
2-Isobutylthiazole |
18640-74-9 | 1g |
$10.00 | 2024-07-19 | ||
TRC | B448998-2.5g |
2-Isobutylthiazole |
18640-74-9 | 2.5g |
$ 173.00 | 2023-04-18 | ||
TRC | B448998-5g |
2-Isobutylthiazole |
18640-74-9 | 5g |
$ 287.00 | 2023-04-18 | ||
eNovation Chemicals LLC | D154821-5g |
2-Isobutylthiazole |
18640-74-9 | 97% | 5g |
$120 | 2024-05-23 | |
abcr | AB117122-5 g |
2-Isobutylthiazole, 97%; . |
18640-74-9 | 97% | 5 g |
€76.00 | 2023-07-20 | |
TRC | B448998-50mg |
2-Isobutylthiazole |
18640-74-9 | 50mg |
$ 64.00 | 2023-04-18 | ||
Apollo Scientific | OR8109-5g |
2-Isobutylthiazole |
18640-74-9 | 98% | 5g |
£70.00 | 2023-09-02 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY036780-100g |
2-Isobutylthiazole |
18640-74-9 | ≥97% | 100g |
¥1135.00 | 2024-07-09 | |
Chemenu | CM121578-100g |
2-Isobutylthiazole |
18640-74-9 | 97% | 100g |
$305 | 2021-08-06 | |
BAI LING WEI Technology Co., Ltd. | 139112-5G |
2-Isobutylthiazole, 99% |
18640-74-9 | 99% | 5G |
¥ 133 | 2022-04-25 |
2-Isobutylthiazole 関連文献
-
Siraj Khan,Nesrin Bu?day,Sedat Ya?ar,Naseem Ullah,?smail ?zdemir New J. Chem. 2021 45 6281
-
Besma Saoudi,Adbelmadjid Debache,Jean-Fran?ois Soulé,Henri Doucet RSC Adv. 2015 5 65175
-
3. Palladium-catalysed direct heteroarylation of bromobenzenes bearing SO2R substituents at C2 or C4Charles Beromeo Bheeter,Rongwei Jin,Jitendra K. Bera,Henri Doucet RSC Adv. 2013 3 5987
-
Kirridharhapany T. Radhakrishnapany,Chee Yan Wong,Fang Khai Tan,Jia Wen Chong,Raymond R. Tan,Kathleen B. Aviso,Jose Isagani B. Janairo,Nishanth G. Chemmangattuvalappil Mol. Syst. Des. Eng. 2020 5 1391
-
5. Palladium-catalysed direct heteroarylation of bromobenzenes bearing SO2R substituents at C2 or C4Charles Beromeo Bheeter,Rongwei Jin,Jitendra K. Bera,Henri Doucet RSC Adv. 2013 3 5987
-
Wided Hagui,Néji Besbes,Ezzeddine Srasra,Jean-Fran?ois Soulé,Henri Doucet RSC Adv. 2016 6 17110
-
Wided Hagui,Néji Besbes,Ezzeddine Srasra,Jean-Fran?ois Soulé,Henri Doucet RSC Adv. 2016 6 17110
-
Imen Smari,Liqin Zhao,Kedong Yuan,Hamed Ben Ammar,Henri Doucet Catal. Sci. Technol. 2014 4 3723
-
Linhao Liu,Marie Cordier,Thierry Roisnel,Henri Doucet Org. Chem. Front. 2023 10 1441
-
Huange Wang,Joao Paulo,Willem Kruijer,Martin Boer,Hans Jansen,Yury Tikunov,Bj?rn Usadel,Sjaak van Heusden,Arnaud Bovy,Fred van Eeuwijk Mol. BioSyst. 2015 11 3101
2-Isobutylthiazoleに関する追加情報
Professional Introduction to 2-Isobutylthiazole (CAS No. 18640-74-9)
2-Isobutylthiazole, with the chemical formula C8H11NS, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, identified by its unique CAS number 18640-74-9, belongs to the thiazole class of molecules, which are known for their diverse biological activities and industrial applications. The structural integrity of 2-isobutylthiazole, featuring a sulfur-containing five-membered ring fused with a benzene-like structure, makes it a versatile scaffold for drug discovery and material science innovation.
The significance of 2-isobutylthiazole in modern chemistry cannot be overstated. Its molecular structure allows for selective interactions with biological targets, making it a valuable intermediate in the synthesis of pharmacologically active agents. Recent advancements in medicinal chemistry have highlighted its potential in developing novel therapeutic compounds. For instance, studies have demonstrated its role in inhibiting specific enzymatic pathways associated with inflammation and metabolic disorders.
In the realm of pharmaceutical research, 2-isobutylthiazole has been explored for its antimicrobial and anti-inflammatory properties. Researchers have identified derivatives of this compound that exhibit promising activity against resistant bacterial strains. The incorporation of the isobutyl group enhances lipophilicity, improving membrane permeability and thus drug bioavailability. This characteristic is particularly crucial in designing drugs that require efficient absorption and distribution within the body.
The agrochemical industry has also leveraged the properties of 2-isobutylthiazole to develop advanced crop protection agents. Its structural features contribute to the development of pesticides with improved efficacy and environmental safety. Current research focuses on optimizing synthetic routes to produce environmentally friendly derivatives that minimize ecological impact while maintaining high agricultural productivity.
From a synthetic chemistry perspective, CAS number 18640-74-9 identifies a key intermediate in multi-step organic synthesis. The thiazole ring provides a reactive site for further functionalization, enabling the creation of complex molecules with tailored biological activities. Techniques such as cross-coupling reactions and nucleophilic substitutions are commonly employed to modify 2-isobutylthiazole, expanding its utility in drug development pipelines.
The material science applications of 2-isobutylthiazole are equally fascinating. Its ability to form stable complexes with metal ions has led to innovative uses in catalysis and material engineering. Researchers have investigated its potential as a ligand in coordination chemistry, where it aids in stabilizing transition metal centers for catalytic applications. These findings open new avenues for developing efficient catalysts for industrial processes.
In conclusion, the multifaceted applications of 2-isobutylthiazole underscore its importance in contemporary chemical research. Whether as a building block for pharmaceuticals or an agent in material science, this compound exemplifies the intersection of structure and function that drives innovation across multiple disciplines. As scientific understanding evolves, further exploration of derivatives and analogs will undoubtedly uncover even more possibilities for harnessing the potential of this remarkable molecule.
18640-74-9 (2-Isobutylthiazole) 関連製品
- 18277-27-5(2-(Sec-butyl)thiazole)
- 17626-75-4(2-Propylthiazole)
- 35969-62-1(7-phenyl-5,6-dihydro-1,6-naphthyridin-5-one)
- 1807002-54-5(4-Bromo-5-methyl-2-nitrobenzoyl chloride)
- 91908-44-0(N-(2,2-Diethoxyethyl)pyridine-4-carboxamide)
- 1494060-38-6(2-{[(1-hydroxycyclohexyl)methyl]sulfanyl}propanoic acid)
- 2228221-11-0(5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid)
- 1805194-46-0(4-Chloro-2-(difluoromethyl)-6-hydroxypyridine)
- 642473-95-8(TLR7/8 agonist 3)
- 1009162-78-0(3-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid)

